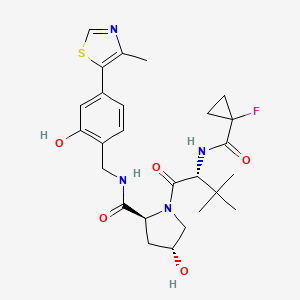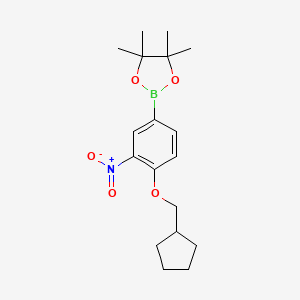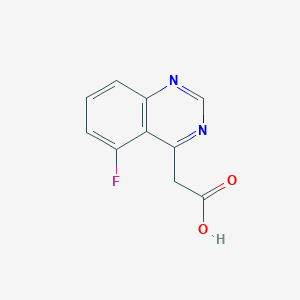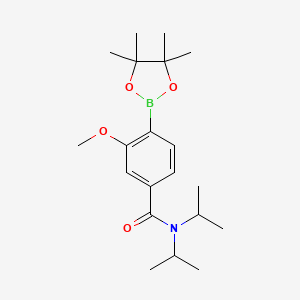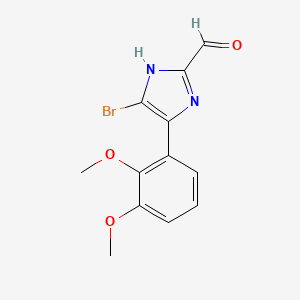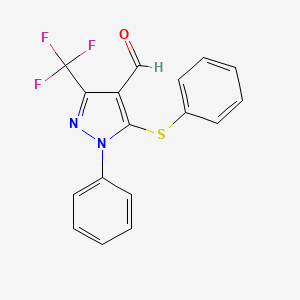![molecular formula C8H5F2NO2 B13714184 5,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13714184.png)
5,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that contains both fluorine and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the reaction of appropriate fluorinated precursors with reagents that facilitate the formation of the oxazinone ring. One common method involves the cyclization of fluorinated anilines with carbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxazinone ring to more reduced forms, potentially opening the ring structure.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
5,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical stability and reactivity.
Mechanism of Action
The mechanism by which 5,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-1H-benzo[d][1,3]oxazin-2(4H)-one: Similar structure but with chlorine atoms instead of fluorine.
5,7-Dibromo-1H-benzo[d][1,3]oxazin-2(4H)-one: Contains bromine atoms instead of fluorine.
5,7-Diiodo-1H-benzo[d][1,3]oxazin-2(4H)-one: Contains iodine atoms instead of fluorine.
Uniqueness
5,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity, stability, and reactivity. These properties make it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.
Properties
Molecular Formula |
C8H5F2NO2 |
|---|---|
Molecular Weight |
185.13 g/mol |
IUPAC Name |
5,7-difluoro-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C8H5F2NO2/c9-4-1-6(10)5-3-13-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12) |
InChI Key |
PXZSYWIGVLGGFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2F)F)NC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


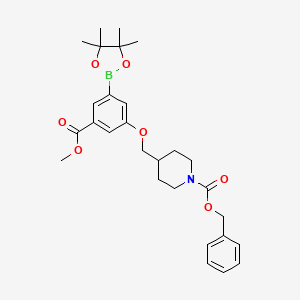
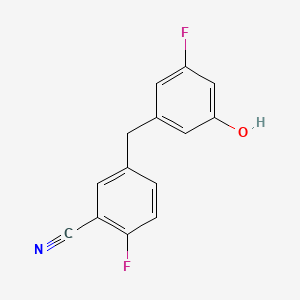
![1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714125.png)
